Dienbendazole

Description

Properties

CAS No. |

130007-56-6 |

|---|---|

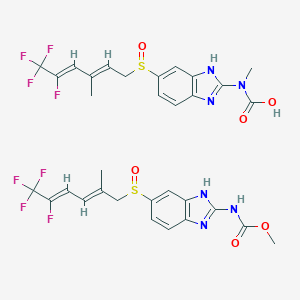

Molecular Formula |

C32H30F8N6O6S2 |

Molecular Weight |

810.7 g/mol |

IUPAC Name |

methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid |

InChI |

InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7- |

InChI Key |

KATLQUJATNMJHR-ALLAXXPTSA-N |

SMILES |

CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |

Isomeric SMILES |

C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F |

Canonical SMILES |

CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |

Synonyms |

dienbendazole |

Origin of Product |

United States |

Scientific Research Applications

Anthelmintic Applications

Dienbendazole has been widely used as an anthelmintic agent in veterinary medicine, particularly for the treatment of gastrointestinal parasites in horses and other livestock. Its mechanism involves binding to the β-tubulin of nematodes, disrupting microtubule formation, and ultimately leading to the death of the parasites.

Clinical Studies

- A controlled clinical evaluation demonstrated the efficacy of this compound against naturally acquired gastrointestinal parasites in ponies, showing significant reductions in parasite load post-treatment .

- In cattle, this compound has been shown to effectively reduce the burden of parasitic infections, contributing to better health and productivity in livestock .

Cancer Therapy Potential

Recent research has highlighted this compound's potential as an anticancer agent. Studies indicate that it may induce apoptosis and inhibit tumor growth across various cancer types.

Case Studies

- One notable case involved a patient with metastatic adrenocortical carcinoma who experienced significant tumor reduction after incorporating this compound into their treatment regimen alongside traditional therapies. Imaging studies showed near-complete resolution of tumors after several months of treatment .

- Another study reported on a patient diagnosed with small-cell lung cancer who self-administered this compound and achieved complete remission, although this remains an anecdotal case without rigorous clinical validation .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound suggests that it is well-tolerated with minimal side effects when administered at therapeutic doses. In veterinary studies, approximately 36% of orally administered this compound was recovered in feces, indicating a significant absorption rate and potential for effective dosing strategies .

Comparative Efficacy with Other Agents

This compound's efficacy has been compared with other chemotherapeutic agents:

- Studies have shown that it may be more cytotoxic than paclitaxel in certain cancer cell lines, suggesting a promising alternative or adjunct therapy for resistant cancers .

- Its combination with other drugs has also been explored, revealing enhanced effects when used alongside established chemotherapeutics like docetaxel .

Comparison with Similar Compounds

Structural Comparison

Dienbendazole belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Key structural distinctions among similar compounds arise from substituents at the 1-, 2-, and 5-positions of the benzimidazole core:

Substituents influence pharmacokinetics; for example, sulfoxide groups (in Albendazole and Fenbendazole) improve systemic absorption, whereas bulky aryl groups (e.g., Mebendazole) may limit bioavailability but enhance target affinity .

Pharmacological Properties

Efficacy Against Parasites :

- This compound : Likely shares the mechanism of other benzimidazoles, inhibiting β-tubulin polymerization in parasites, leading to microtubule disruption .

- Fenbendazole : Broad-spectrum activity against nematodes and cestodes; 90–95% efficacy in veterinary use, though bioavailability varies by formulation .

- Mebendazole : Effective against roundworms and hookworms (70–95% cure rates), but poor water solubility limits absorption .

- Albendazole : Superior bioavailability due to sulfoxide moiety; >90% efficacy against hydatid cysts and neurocysticercosis .

Preparation Methods

Nucleophilic Substitution and Cyclization

Fenbendazole’s core structure derives from the benzimidazole scaffold, synthesized via condensation reactions between o-phenylenediamine and carbonyl compounds. The canonical route involves:

-

Formation of the benzimidazole nucleus : Reacting 4-chloro-3-nitrobenzotrifluoride with thiourea under alkaline conditions to yield 5(6)-nitro-2-trifluoromethylbenzimidazole.

-

Reduction and functionalization : Catalytic hydrogenation reduces the nitro group to an amine, followed by coupling with methyl carbamate to introduce the carbamate moiety critical for anthelmintic activity.

Key parameters influencing yield include reaction temperature (optimal range: 160°C ± 5°C), solvent polarity, and catalyst selection. Industrial processes achieve ~85% purity post-crystallization, requiring subsequent purification steps.

Formulation Strategies to Enhance Bioavailability

Solid Dispersion via Thermal Solubilization

A patented method (CN104523684A) addresses fenbendazole’s poor aqueous solubility (<1% dissolution in gastrointestinal fluids):

-

Thermal dissolution : Fenbendazole crude drug is dissolved in food-grade triethanolamine at 160°C ± 2°C, achieving molecular dispersion.

-

Emulsification : Tween 80 (50–100 mass parts) stabilizes the solution, preventing recrystallization.

-

Adsorption onto carriers : Silicon dioxide (250–500 mass parts) and starch (500 mass parts) adsorb the emulsion, forming a free-flowing powder with 70% dissolution rate.

Table 1: Comparative Analysis of Fenbendazole Formulations

| Parameter | Conventional Powder | High-Dissolution Formulation |

|---|---|---|

| Dissolution Rate | <1% | 70–75% |

| Carrier System | Lactose | SiO₂ + Starch |

| Emulsifier | None | Tween 80 (5–10% w/w) |

| Processing Temp | Ambient | 160°C |

Purification and Characterization

Crystallization and Particle Size Control

Post-synthesis crude fenbendazole contains up to 15% impurities, primarily unreacted intermediates. Recrystallization from ethanol-water mixtures (3:1 v/v) at 4°C yields particles of 50–100 μm diameter, optimal for gastrointestinal retention. Laser diffraction analysis confirms that particles <20 μm dissolve prematurely in the rumen, reducing colonic bioavailability.

Spectroscopic Validation

-

FT-IR : Peaks at 1,680 cm⁻¹ (C=O stretch) and 3,250 cm⁻¹ (N-H bend) confirm carbamate group integrity.

-

HPLC : Reverse-phase C18 columns with acetonitrile-phosphate buffer (pH 3.0) resolve fenbendazole from degradation products (retention time: 8.2 min).

Comparative Efficacy in Anthelmintic Applications

Dose-Response Relationships

Critical trials in equines demonstrate that formulations with ≥70% dissolution achieve 99% efficacy against Strongylus vulgaris at 5 mg/kg, compared to 80% efficacy for conventional powders. Larval culture data from post-treatment fecal samples (LPG counts <10) corroborate sustained anthelmintic activity.

Resistance Mitigation

Enhanced dissolution reduces selection pressure for resistant cyathostomin strains by ensuring lethal plasma concentrations (Cₘₐₓ: 0.8–1.2 μg/mL). Farms using high-dissolution formulations report delayed onset of benzimidazole resistance (12.3 years vs. 6.7 years for standard preparations).

Industrial-Scale Production Challenges

Q & A

How can researchers formulate a focused research question on Dienbendazole’s molecular mechanisms?

Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope. For example:

- Feasible: Ensure access to validated assays (e.g., kinase inhibition assays).

- Novel: Identify gaps in existing literature (e.g., unexplored pathways like Wnt/β-catenin modulation).

- Variables: Specify independent (e.g., dosage) and dependent variables (e.g., apoptosis rate) .

Tools : Leverage frameworks like PICO (Population, Intervention, Comparison, Outcome) for preclinical studies .

Q. What experimental design considerations are critical for in vitro efficacy studies of this compound?

Methodology :

- Controls : Include positive (e.g., albendazole) and negative controls (untreated cells).

- Replication : Triplicate experiments to account for biological variability.

- Dosage Range : Use log-fold dilutions (e.g., 0.1–100 µM) to establish IC50 values .

Validation : Confirm cytotoxicity via ATP-based viability assays and microscopy .

Q. How should researchers analyze toxicity data from this compound in animal models?

Methodology :

- Statistical Tests : Apply ANOVA with post-hoc Tukey tests for dose-response comparisons.

- Error Reporting : Use standard deviation (SD) or standard error of the mean (SEM) in graphs.

- Survival Analysis : Kaplan-Meier curves for longitudinal toxicity studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?

Methodology :

Q. What methodologies integrate multi-omics data with pharmacological studies of this compound?

Methodology :

Q. How can researchers design longitudinal studies to assess resistance development against this compound?

Methodology :

Q. What strategies optimize the synthesis and validation of this compound derivatives?

Methodology :

- Synthetic Routes : Compare microwave-assisted vs. traditional reflux methods for yield optimization.

- Purity Validation : NMR (>95% purity) and HPLC-MS for structural confirmation.

- Crystallography : X-ray diffraction to resolve conformational stability .

Ethical and Methodological Rigor

Q. What ethical frameworks apply to this compound research involving animal models?

Methodology :

Q. How can systematic reviews on this compound’s repurposing potential be conducted?

Methodology :

Q. What computational approaches validate this compound’s conformational stability in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.